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Compound of Interest

Compound Name: DL-Threonine

Cat. No.: B555098

Introduction

L-threonine is an essential amino acid crucial for protein synthesis, lipid metabolism, and
immune function. Its intracellular concentration is a key indicator of cellular metabolic state and
can be altered in various physiological and pathological conditions, including cancer and inborn
errors of metabolism.[1] Accurate quantification of L-threonine in biological samples such as
cell lysates is therefore of significant interest to researchers in cell biology, drug discovery, and
metabolic studies. This application note describes a robust and sensitive enzymatic assay for
the quantification of L-threonine in cell lysates.

Principle of the Assay

The assay is based on the enzymatic activity of L-threonine dehydrogenase (TDH), which
catalyzes the NAD*-dependent oxidation of L-threonine to 2-amino-3-oxobutyrate.[1][2] The
concomitant reduction of NAD* to NADH produces a signal that can be quantified. In this
protocol, the generated NADH is used by a developer enzyme to convert a probe into a stable
fluorophore with an excitation and emission at 535 nm and 587 nm, respectively.[3][4] The
fluorescence intensity is directly proportional to the amount of L-threonine present in the
sample. The assay is highly specific for L-threonine and is not significantly affected by other
common amino acids at physiological concentrations.[3][4]

Materials and Reagents

e L-Threonine Assay Buffer
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L-Threonine Enzyme Mix (containing L-threonine dehydrogenase)

Developer Enzyme Mix

Fluorometric Probe (in DMSO)

L-Threonine Standard (10 mM)

Phosphate-Buffered Saline (PBS), pH 7.4

Cell Lysis Buffer (e.g., 2% SDS in PBS with protease inhibitors)

10 kDa Molecular Weight Cut-Off (MWCO) spin columns for deproteinization

96-well black microplate

Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

Experimental Protocols
Sample Preparation (Cell Lysates)

Cell Harvesting: For adherent cells, wash with cold PBS and detach using a cell scraper. For
suspension cells, pellet by centrifugation. Count the cells to ensure normalization of results.

Cell Lysis: Resuspend the cell pellet in 100-500 pL of cold cell lysis buffer. The volume of
lysis buffer should be adjusted based on the cell number.

Lysate Incubation and Sonication: Incubate the lysate on ice for 15 minutes.[5] To ensure
complete lysis and shear nucleic acids, sonicate the lysate on ice.

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble
material.[3][5]

Deproteinization: Transfer the supernatant to a 10 kDa MWCO spin column and centrifuge
according to the manufacturer's instructions. This step is crucial to remove proteins that may
interfere with the assay.[3] The deproteinized flow-through is the sample ready for the assay.
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e Protein Quantification (Optional but Recommended): Before deproteinization, take an aliquot
of the lysate to determine the total protein concentration using a standard method like the
BCA assay.[6] This allows for the normalization of L-threonine levels to the total protein
content.

L-Threonine Standard Curve Preparation

e Prepare a 100 uM L-Threonine working solution: Dilute the 10 mM L-Threonine Standard
stock solution by adding 10 pL to 990 pL of L-Threonine Assay Buffer.[4]

e Generate Standards: Add 0, 2, 4, 6, 8, and 10 pL of the 100 uM L-Threonine working solution
into a series of wells in a 96-well plate. This will generate standards of 0, 200, 400, 600, 800,
and 1000 pmol of L-Threonine per well.[4]

e Adjust Volume: Adjust the volume in each well to 60 pL with L-Threonine Assay Buffer.[3][4]

Assay Procedure

o Sample Addition: Add 2-30 pL of the deproteinized cell lysate to the desired wells. Adjust the
final volume to 60 pL with L-Threonine Assay Buffer. For samples with expected low L-
threonine concentrations, consider using a higher volume of lysate.[3] It is also
recommended to prepare a spiked sample to assess for any matrix effects.[3]

o Reaction Mix Preparation: Prepare a reaction mix for each well to be assayed. For each well,
mix:

o L-Threonine Assay Buffer
o L-Threonine Enzyme Mix
o Developer Enzyme Mix

o Fluorometric Probe (Refer to the specific kit manual for exact volumes of each
component).

« Initiate Reaction: Add 40 L of the reaction mix to each well containing the standards and
samples.
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 Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[3]

o Fluorescence Measurement: Measure the fluorescence at EX’Em = 535/587 nm in endpoint
mode using a microplate reader.

Data Analysis

o Subtract Background: Subtract the 0 pmol L-Threonine standard reading from all other
standard and sample readings.

e Plot Standard Curve: Plot the background-subtracted fluorescence values for the L-
Threonine standards against the amount of L-Threonine (in pmol).

e Determine L-Threonine Concentration: Use the standard curve to determine the amount of L-
threonine in the samples. The concentration of L-threonine in the cell lysate can be
calculated as follows:

Concentration (pmol/uL or uM) = (Amount of L-Threonine from standard curve (pmol)) /
(Volume of sample added to the well (uL))

To express the results relative to the cell number or protein content, use the following
formulas:

L-Threonine (pmol/10° cells) = (Amount of L-Threonine from standard curve (pmol)) /
(Number of cells in the lysate volume added (in millions))

L-Threonine (pmol/ug protein) = (Amount of L-Threonine from standard curve (pmol)) / (Total
protein in the lysate volume added (ug))

Data Presentation

The following table presents representative data from an experiment quantifying L-threonine in
lysates from two different cell lines under control and treated conditions.
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. . L-Threonine

L-Threonine L-Threonine
Sample ID Treatment . (pmol/108

(pmol/well) (UM in lysate)

cells)

Cell Line A Control 450.5 + 25.2 15.02 + 0.84 30.03+1.68
Cell Line A Drug X 275.8 +18.9 9.19 £ 0.63 18.39 £ 1.26
Cell Line B Control 620.1 £ 31.5 20.67 £1.05 41.34+2.10
Cell Line B Drug Y 780.4 £40.1 26.01 +1.34 52.03 £+ 2.67

Data are presented as mean + standard deviation from three independent experiments.
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Caption: Enzymatic reaction for L-threonine quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google
Patents [patents.google.com]

o 2. Highly selective L-threonine 3-dehydrogenase from Cupriavidus necator and its use in
determination of L-threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

e 3. abcam.com [abcam.com]
e 4. assaygenie.com [assaygenie.com]

» 5. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using
CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]

o 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Note: Enzymatic Assay for L-Threonine
Quantification in Cell Lysates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555098#enzymatic-assay-for-I-threonine-
guantification-in-cell-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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